molecular formula C14H13N3OS B3017139 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole CAS No. 1705432-72-9

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B3017139
CAS No.: 1705432-72-9
M. Wt: 271.34
InChI Key: TZHNDTMJDKTONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The presence of the benzothiadiazole moiety further enhances its chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.

Chemical Reactions Analysis

Types of Reactions

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2,1,3-benzothiadiazole is unique due to the presence of the benzothiadiazole moiety, which imparts additional chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(17-10-2-1-3-11(17)6-5-10)9-4-7-12-13(8-9)16-19-15-12/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNDTMJDKTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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